1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester
Overview
Description
1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and dichlorophenyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid methyl ester: This compound has a similar pyrazole ring structure but lacks the chlorophenyl and dichlorophenyl substitutions, resulting in different chemical properties and applications.
1H-Pyrazole-4-carboxylic acid, 3-amino-, ethyl ester: This compound features an amino group and an ethyl ester, leading to distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2/c1-25-18(24)17-9-16(11-2-5-13(19)6-3-11)22-23(17)10-12-4-7-14(20)8-15(12)21/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMDCLWJCCZJEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131324 | |
Record name | Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192702-75-3 | |
Record name | Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192702-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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